

Altrenogest: A Technical Guide to a 19-Nortestosterone Derivative

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Altrenogest, a synthetic progestin of the 19-nortestosterone group, is a potent agonist of both progesterone and androgen receptors.[1] This technical guide provides an in-depth overview of its core chemical and pharmacological properties, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction

Altrenogest (17α -allyl- 17β -hydroxyestra-4,9,11-trien-3-one) is a synthetic steroid derived from 19-nortestosterone.[1] Structurally, it is the 17α -allylated derivative of trenbolone, which is the 9,11-didehydro analogue of nandrolone (19-nortestosterone).[1] It is widely utilized in veterinary medicine to regulate the reproductive cycle in mares and gilts.[1][2] Its biological activity is mediated through its interaction with steroid hormone receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR).

Physicochemical Properties

Altrenogest is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.



Property	Value
Molecular Formula	C21H26O2
Molecular Weight	310.43 g/mol
CAS Number	850-52-2
Melting Point	116 - 120 °C
Solubility	Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.
UV/Vis (λmax)	242, 342 nm

Synthesis

The synthesis of **altrenogest** can be achieved through a multi-step process. One common method involves the following key steps:

- Protection of the ketone group: Estr-4,9-diene-3,17-dione is reacted with an alcohol like ethylene glycol or methanol in the presence of an acidic catalyst to protect the C3 ketone.
- Grignard reaction: The resulting intermediate undergoes a Grignard reaction with allylmagnesium bromide, which adds an allyl group to the C17 position.
- Deprotection and rearrangement: The protecting group is removed, and a double bond rearrangement occurs to yield altrenogest. Another method involves the use of dichlorodicyanobenzoquinone (DDQ) for the final conversion.



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Synthesis of **Altrenogest**.



Pharmacodynamics: Receptor Binding and Activity

Altrenogest exerts its biological effects by binding to and activating intracellular steroid receptors. Its affinity for progesterone and androgen receptors is particularly noteworthy.

Receptor Binding Affinity

An in vitro study utilizing a yeast-based bioassay demonstrated that **altrenogest** is a potent agonist for both the progesterone receptor (PR) and the androgen receptor (AR). The study found its potency to exceed that of metribolone (R-1881), a potent synthetic androgen and progestin.

Receptor	Ligand	EC50 (nM)	Relative Activational Potency (%)	Reference
Androgen Receptor (AR)	Testosterone	-	100	
Altrenogest	0.64	688		_
Progesterone Receptor (PR)	Progesterone	-	100	
Altrenogest	0.3	1300		_

Progestogenic and Anabolic Activity

Altrenogest's high affinity for the progesterone receptor translates to potent progestogenic activity, leading to the suppression of the estrous cycle. Its binding to the androgen receptor results in anabolic and androgenic effects, although these are considered weak, reportedly 1/20th that of testosterone.

Pharmacokinetics

The pharmacokinetic profile of **altrenogest** has been primarily studied in horses. Following oral administration, it is readily absorbed.

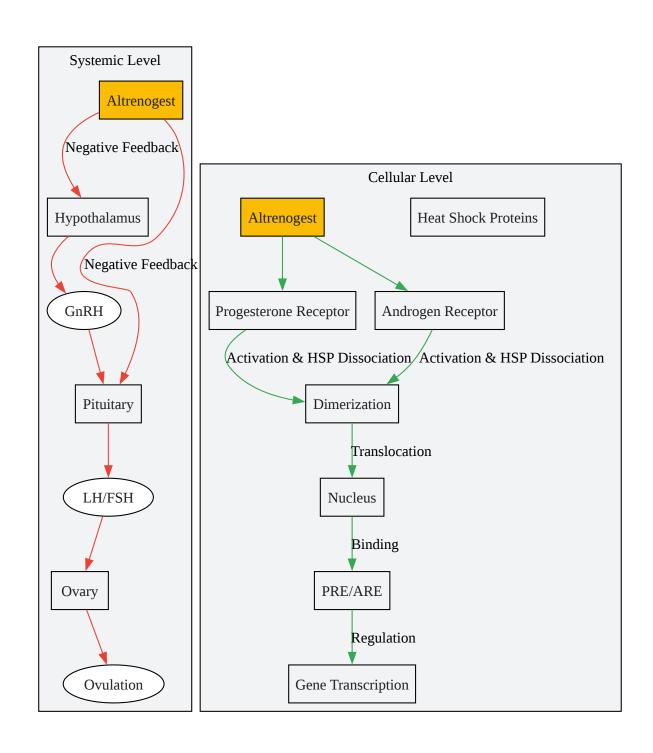


Species	Administrat ion Route	Dose	C _{max} (ng/mL)	T _{max} (h)	Reference
Horse	Oral	0.044 mg/kg	23-75	-	
Horse (Mare)	Oral	0.044 mg/kg	13.2 ± 5.8	0.8 ± 0.8	-
Horse (Mare)	Intramuscular	0.3 mg/kg	18.0 ± 6.6	7.9 ± 3.9	-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **altrenogest** involves its interaction with progesterone and androgen receptors, leading to the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation.





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Mechanism of Action of Altrenogest.



Studies have also indicated that **altrenogest** can modulate the immune system, affecting cytokine expression. In vitro, it has been shown to cause a dose-dependent decrease in intracellular IFNy in peripheral blood mononuclear cells (PBMCs) and an increase in the expression of IL-6 and IL-1β.

Experimental Protocols Receptor Binding Assay (Competitive Binding)

This protocol outlines a general procedure for determining the binding affinity of **altrenogest** to progesterone or androgen receptors.

Materials:

- Recombinant human progesterone or androgen receptor
- Radiolabeled ligand (e.g., [3H]progesterone or [3H]R1881)
- Unlabeled altrenogest
- Assay buffer
- Scintillation fluid and counter or fluorescence polarization instrument

Procedure:

- Prepare a series of dilutions of unlabeled altrenogest.
- In a multi-well plate, combine the recombinant receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled altrenogest.
- Include control wells with only the receptor and radiolabeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).
- Incubate the plate to allow binding to reach equilibrium.
- Separate bound from free radiolabeled ligand (e.g., using filtration or charcoal-dextran).

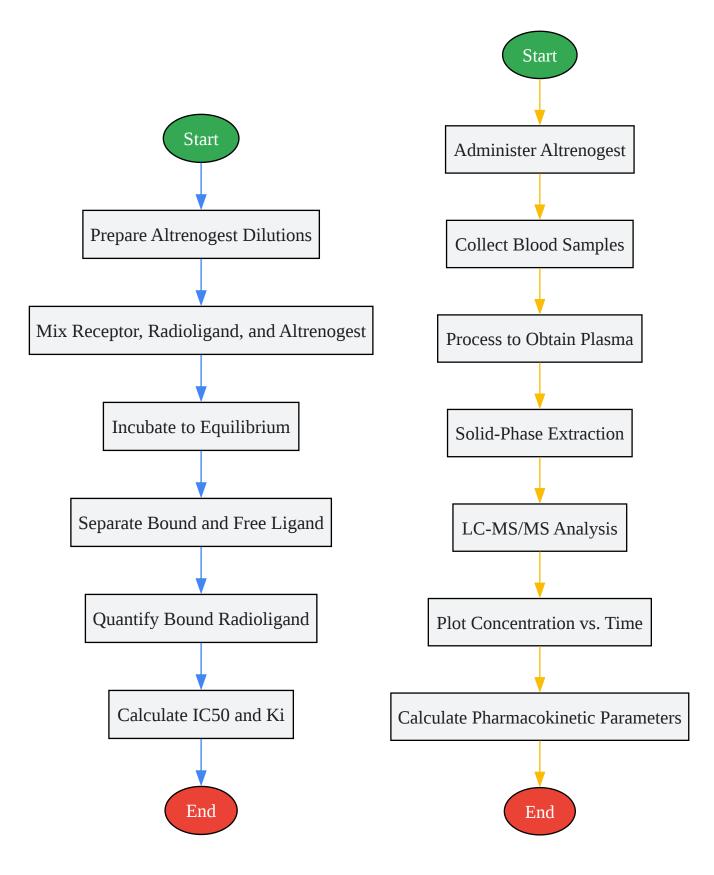






- Quantify the amount of bound radiolabeled ligand using a scintillation counter or measure the fluorescence polarization.
- Calculate the concentration of **altrenogest** that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).
- The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.





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References

- 1. Altrenogest Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
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